2-{4-[4-(Ethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}pyridine-4-carbonitrile
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Overview
Description
2-{4-[4-(Ethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}pyridine-4-carbonitrile is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly as a kinase inhibitor.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[4-(Ethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}pyridine-4-carbonitrile typically involves multiple steps, starting from readily available starting materials. The process often includes the formation of the pyrimidine ring, followed by the introduction of the piperazine and pyridine moieties. Common reagents used in these reactions include ethylamine, methylpyrimidine, and various piperazine derivatives. The reaction conditions often involve heating under reflux with appropriate solvents and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
2-{4-[4-(Ethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}pyridine-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like ethanol or acetonitrile, and catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of substituted derivatives .
Scientific Research Applications
2-{4-[4-(Ethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}pyridine-4-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic effects, particularly as a kinase inhibitor in cancer treatment.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 2-{4-[4-(Ethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}pyridine-4-carbonitrile involves its interaction with specific molecular targets, such as kinases. It inhibits the activity of these enzymes by binding to their active sites, thereby blocking the phosphorylation of target proteins. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Imatinib: A well-known kinase inhibitor used in the treatment of chronic myelogenous leukemia.
Dasatinib: Another kinase inhibitor with a broader spectrum of activity compared to imatinib.
Nilotinib: A more potent kinase inhibitor with improved efficacy and safety profile
Uniqueness
2-{4-[4-(Ethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}pyridine-4-carbonitrile is unique due to its specific structural features, which confer distinct binding properties and selectivity towards certain kinases. This makes it a valuable compound for targeted cancer therapy and other biomedical applications .
Properties
Molecular Formula |
C17H21N7 |
---|---|
Molecular Weight |
323.4 g/mol |
IUPAC Name |
2-[4-[4-(ethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl]pyridine-4-carbonitrile |
InChI |
InChI=1S/C17H21N7/c1-3-19-15-10-13(2)21-17(22-15)24-8-6-23(7-9-24)16-11-14(12-18)4-5-20-16/h4-5,10-11H,3,6-9H2,1-2H3,(H,19,21,22) |
InChI Key |
VIVCFFLLSYKKSX-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=NC(=NC(=C1)C)N2CCN(CC2)C3=NC=CC(=C3)C#N |
Origin of Product |
United States |
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